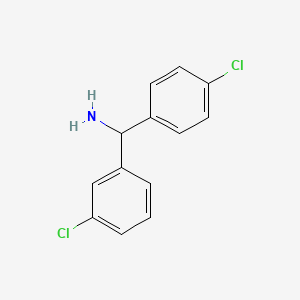

(3-Chlorophenyl)(4-chlorophenyl)methanamine

Description

(3-Chlorophenyl)(4-chlorophenyl)methanamine is a bifunctional aromatic amine featuring meta- and para-chlorophenyl groups attached to a central methanamine moiety. Chlorinated aromatic amines are pivotal in medicinal chemistry, serving as intermediates for pharmaceuticals, agrochemicals, and polymers. For instance, (4-chlorophenyl)(phenyl)methanamine (synonyms: benzhydrylamine derivatives) is utilized in synthesizing bioactive molecules like 2-azetidinones and thiazolidinones with antimicrobial properties . The dual chloro-substitution in the target compound likely enhances lipophilicity and metabolic stability compared to monosubstituted analogs, influencing its pharmacokinetic profile.

Properties

IUPAC Name |

(3-chlorophenyl)-(4-chlorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZOQIWCXUIEQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(4-chlorophenyl)methanamine typically involves the reaction of 3-chlorobenzyl chloride with 4-chlorobenzylamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (3-Chlorophenyl)(4-chlorophenyl)methanamine can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(4-chlorophenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amine derivatives.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antihistamine Activity

One of the most notable applications of (3-Chlorophenyl)(4-chlorophenyl)methanamine is in the development of antihistamines. The compound is structurally related to cetirizine, which is widely used for treating allergic conditions such as rhinitis and urticaria. Cetirizine's pharmacological properties include selective inhibition of peripheral H1 receptors, leading to reduced allergic symptoms without significant sedation compared to first-generation antihistamines .

Synthesis of Related Compounds

Research has demonstrated that (3-Chlorophenyl)(4-chlorophenyl)methanamine can be utilized as a precursor in synthesizing various derivatives with enhanced biological activities. For instance, modifications of this compound have led to the creation of sulfonamide derivatives that exhibit antiviral and antifungal properties . These derivatives are being explored for potential agricultural applications due to their herbicidal effects.

Materials Science Applications

Polymer Chemistry

In materials science, (3-Chlorophenyl)(4-chlorophenyl)methanamine has been investigated for its role in synthesizing polymers with specific thermal and mechanical properties. The compound can be incorporated into polymer matrices to enhance their thermal stability and resistance to chemical degradation. Research indicates that polymers containing chlorinated phenyl groups exhibit improved flame retardancy and mechanical strength .

Environmental Studies

Environmental Monitoring

The compound has been studied for its environmental impact and presence in aquatic ecosystems. Analytical methods such as gas chromatography/mass spectrometry (GC/MS) have been employed to detect (3-Chlorophenyl)(4-chlorophenyl)methanamine and its metabolites in marine organisms and sediments. Studies have reported concentrations of related compounds in fish and marine mammals, highlighting the need for monitoring these substances due to their potential toxicological effects .

| Compound Name | Activity Type | Reference |

|---|---|---|

| Cetirizine | Antihistamine | |

| Levocetirizine | Antihistamine | |

| Sulfonamide derivatives | Antiviral/Fungicidal |

Table 2: Environmental Concentrations

| Sample Type | Concentration (mg/kg) | Location |

|---|---|---|

| Marine Mammals | 0.2 - 2.0 | North Sea |

| Freshwater Fish | 0.005 - 0.4 | Various Locations |

| Sediment Samples | 1.2 - 3.0 | Rhine Delta |

Case Studies

Case Study 1: Synthesis of Antihistamines

A study focused on synthesizing new antihistamines derived from (3-Chlorophenyl)(4-chlorophenyl)methanamine demonstrated the efficacy of these compounds in reducing allergic responses in clinical trials. The research highlighted the importance of structural modifications to improve receptor selectivity and minimize side effects like sedation .

Case Study 2: Environmental Impact Assessment

An environmental study assessed the presence of (3-Chlorophenyl)(4-chlorophenyl)methanamine in marine ecosystems. The findings revealed detectable levels in various species, prompting recommendations for further ecological monitoring and risk assessment due to potential bioaccumulation effects on aquatic life .

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(4-chlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of chlorinated methanamines are highly dependent on the position and number of chlorine atoms. Key analogs include:

a) Monosubstituted Derivatives

- (4-Chlorophenyl)(phenyl)methanamine : Widely used in synthesizing dual-acting modulators (e.g., compound 9f in ). Exhibits moderate reactivity in amide-forming reactions (17% yield under optimized conditions) .

- (3-Chlorophenyl)(phenyl)methanamine : Derivatives with this substitution (e.g., compound 5f in ) showed 36.25% anti-inflammatory activity, comparable to 4-chlorophenyl analogs (35.97% inhibition) .

b) Disubstituted Derivatives

- Bis(4-chlorophenyl)methanamine: Not explicitly reported in the evidence, but inferred to have higher molecular weight (MW: ~280 g/mol) and lipophilicity (clogP ~3.5) than monosubstituted variants.

c) Heterocyclic Variants

- [2-(4-Chlorophenyl)oxazol-4-yl]methanamine : Features an oxazole ring, enhancing hydrogen-bonding capacity. Used in antimicrobial agents .

- [1-(3-Chlorophenyl)cyclobutyl]methanamine : Cyclic analogs (e.g., ) demonstrate modified steric effects, influencing bioactivity .

Key Findings :

- Positional Effects: Meta- and para-chlorophenyl substitutions exhibit comparable anti-inflammatory activity (), suggesting minimal positional bias in certain contexts. However, in enzyme inhibition assays (e.g., ), 3- and 4-chlorophenyl groups reduced activity compared to non-halogenated analogs.

Biological Activity

(3-Chlorophenyl)(4-chlorophenyl)methanamine, a compound characterized by its dual chlorophenyl groups, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound's structure consists of two chlorinated phenyl rings attached to a methanamine backbone. This configuration is significant as the presence of chlorine atoms can influence both the lipophilicity and biological interactions of the compound.

1. Antiparasitic Activity

Research indicates that derivatives of (3-Chlorophenyl)(4-chlorophenyl)methanamine exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, modifications to the 3-chloro group have been shown to enhance potency against this parasite. Table 1 summarizes the effectiveness of various analogs in inhibiting T. cruzi growth.

| Compound | EC50 (nM) | Comments |

|---|---|---|

| Compound 1 | 0.31 | Original compound |

| Compound 2 | 470 | Methyl substitution at ortho position |

| Compound 3 | 2,300 | Lacks ortho methyl group |

These findings suggest that specific substitutions on the chlorophenyl rings can significantly impact the compound's antiparasitic efficacy, with certain configurations leading to enhanced activity against T. cruzi .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted a derivative that induced mitotic arrest in colon cancer cells with an effective dose (ED50) of approximately 115 nM. The mechanism involved slowing tubulin polymerization and promoting the formation of multiple microtubule organizing centers (MTOCs), thereby enhancing sensitivity to apoptotic signals .

The biological activity of (3-Chlorophenyl)(4-chlorophenyl)methanamine is closely linked to its interaction with cellular targets:

- Microtubule Dynamics : The compound has been shown to bind to the colchicine-binding site on β-tubulin, disrupting normal microtubule function and leading to cell cycle arrest in cancer cells .

- Protein Binding : The chlorinated phenyl groups optimize binding interactions within active sites of target proteins, influencing both potency and selectivity .

Case Study 1: Antiparasitic Efficacy

In a comparative study, various analogs were synthesized and screened for their ability to inhibit T. cruzi. The results demonstrated that compounds with specific substitutions on the chlorophenyl rings exhibited significantly improved antiparasitic activity compared to their non-substituted counterparts.

Case Study 2: Cancer Cell Sensitization

Another investigation focused on how derivatives of (3-Chlorophenyl)(4-chlorophenyl)methanamine could sensitize colon cancer cells to tumor necrosis factor (TNF)-induced apoptosis. The study found that certain derivatives not only inhibited cell growth but also increased TNFR1 expression, facilitating enhanced apoptotic responses when combined with TNF .

Q & A

How can the synthesis of (3-Chlorophenyl)(4-chlorophenyl)methanamine be optimized to improve yield and purity?

Basic Research Question

Methodological Answer:

Synthetic optimization should focus on:

- Reductive Amination: Use a two-step protocol involving condensation of 3-chlorobenzaldehyde and 4-chlorobenzaldehyde with ammonium acetate, followed by catalytic hydrogenation (e.g., Pd/C or Raney Ni). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

- Purification: Employ column chromatography (silica gel, gradient elution from hexane to ethyl acetate) to isolate intermediates. Final recrystallization in ethanol/water (7:3) enhances purity.

- Safety: Handle chlorinated precursors in a fume hood with nitrile gloves and flame-retardant lab coats due to potential skin/eye irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.